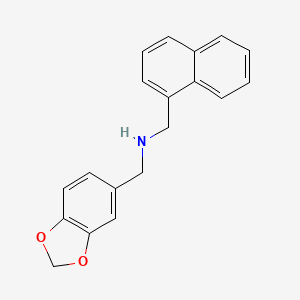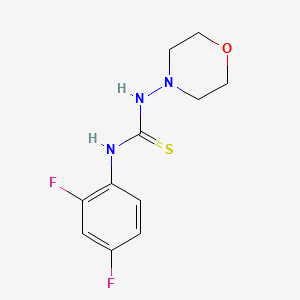
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CQCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQCA belongs to the class of quinolinecarboxamide compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its broad-spectrum activity against cancer cells and bacteria. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of research could be the development of novel formulations of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide that improve its solubility and bioavailability. Another area of research could be the identification of the specific molecular targets of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and the development of more targeted therapies based on these targets. Finally, further studies could be conducted to investigate the potential use of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in combination with other anticancer agents or antibiotics to enhance their efficacy.
Conclusion
In conclusion, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits broad-spectrum activity against cancer cells and bacteria and has been found to exhibit low toxicity towards normal cells. Future research on N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide could focus on the development of novel formulations, the identification of specific molecular targets, and the investigation of potential combination therapies.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then cyclized to form the final product, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. The overall synthesis method is shown in Figure 1.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anticancer properties, N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been found to exhibit antimicrobial activity. Studies have shown that N-(2-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has potent antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-8-2-3-9-14(13)18-16(20)19-11-5-7-12-6-1-4-10-15(12)19/h1-4,6,8-10H,5,7,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQZJDWWFVHLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)


![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)


![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)